3-(2-Furyl)-6-piperazin-1-yl[1,2,4]triazolo[4,3-b]pyridazine - 1204298-32-7

3-(2-Furyl)-6-piperazin-1-yl[1,2,4]triazolo[4,3-b]pyridazine

Catalog Number: EVT-1728672
CAS Number: 1204298-32-7
Molecular Formula: C13H14N6O
Molecular Weight: 270.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Starting from pyridazines: One common approach involves the use of 3-hydrazinopyridazines as building blocks. These can react with various electrophiles, such as aldehydes, enaminones, and acid derivatives, to form intermediates that can be further cyclized to yield the desired triazolopyridazines [].

  • Starting from triazoles: Another approach uses triazole derivatives as precursors. For example, N-(1,2,4-triazol-3-yl)hydrazonyl bromides can undergo cyclization reactions to form triazolo-triazoles, highlighting the versatility of these compounds in accessing diverse structures [].

  • Multi-step syntheses: Several papers describe the synthesis of complex triazolopyridazine derivatives through multi-step procedures involving the construction of multiple rings and the introduction of various functional groups. For instance, starting from a simple thienopyrimidine derivative, a series of reactions led to the formation of a complex molecule incorporating indole, triazole, pyridazine, and quinoxaline rings [].

Molecular Structure Analysis
  • N-alkylation: The piperazine nitrogen in "3-(2-Furyl)-6-piperazin-1-yl[1,2,4]triazolo[4,3-b]pyridazine" could potentially undergo N-alkylation reactions, allowing for the introduction of various alkyl chains and functional groups. This strategy has been used to synthesize triazolopyridazine derivatives with varying lengths of alkyl chains attached to the piperazine moiety, influencing their pharmacological properties [].

Mechanism of Action
  • MET Kinase Inhibition: A series of triazolopyridazines were identified as potent and selective inhibitors of the MET kinase, a receptor tyrosine kinase involved in cancer development []. Structural studies revealed the binding mode of these inhibitors, providing insights into their selectivity and potency.

  • Bromodomain and Extra-Terminal (BET) Inhibition: Bivalent triazolopyridazine derivatives were developed as potent BET inhibitors, targeting the interaction between BET bromodomains and acetylated lysine residues on histones []. This inhibition disrupts transcriptional regulation of key oncogenes, making them promising anticancer agents.

  • GABAA Receptor Modulation: Several triazolopyridazines exhibit high affinity for the benzodiazepine binding site of GABAA receptors [, , , , , ]. Their activity varies depending on the specific subtypes of GABAA receptors they target, leading to diverse pharmacological profiles, including anxiolytic and sedative effects.

Physical and Chemical Properties Analysis

The development of a potent and selective MET kinase inhibitor, SAR125844, highlights the importance of optimizing physicochemical properties for improved pharmacokinetic profiles []. Despite lacking oral bioavailability, SAR125844 exhibited promising antitumor activity as a parenteral agent.

Applications
    • Cancer: Its potential to inhibit MET kinase or BET bromodomains could be exploited for developing new anticancer agents [, ].

    • Antimicrobial Agents: Triazolopyridazines have shown promising antimicrobial activity against various bacterial and fungal strains [, , ].

(3R)-4-[2-[4-[1-(3-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-piperidyl]phenoxy]ethyl]-1,3-dimethyl-piperazin-2-one (AZD5153)

Compound Description: AZD5153 is a potent bivalent bromodomain and extraterminal (BET) inhibitor. Developed through a series of optimizations for BRD4 potency and favorable physicochemical properties, AZD5153 exhibits strong antitumor effects by downregulating c-Myc expression and inhibiting tumor growth in preclinical models. []

Relevance: AZD5153 shares the core [, , ]triazolo[4,3-b]pyridazine scaffold with 3-(2-Furyl)-6-piperazin-1-yl[1,2,4]triazolo[4,3-b]pyridazine. Both compounds feature a piperidine ring directly linked to this core structure, signifying their close structural relationship. []

7-(1,1-Dimethylethyl)-6-(2-ethyl-2H-1,2,4-triazol-3-ylmethoxy)-3-(2-fluorophenyl)-1,2,4-triazolo[4,3-b]pyridazine (TPA023)

Compound Description: TPA023 is a selective agonist for GABAA receptors containing α2 and α3 subunits. Its pharmacological profile distinguishes it as a non-sedating anxiolytic in preclinical rodent and primate models, showing efficacy in various anxiety paradigms without inducing significant sedation. [, ]

Relevance: Both TPA023 and 3-(2-Furyl)-6-piperazin-1-yl[1,2,4]triazolo[4,3-b]pyridazine belong to the class of [, , ]triazolo[4,3-b]pyridazines. This shared core structure suggests potential similarities in their chemical properties and potential biological activities. [, ]

1-{6-[6-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-ylsulfanyl]benzothiazol-2-yl}-3-(2-morpholin-4-ylethyl)urea (SAR125844)

Compound Description: SAR125844 functions as a highly selective inhibitor of the MET kinase, demonstrating potent activity against both wild-type and clinically relevant mutant forms of MET. This compound shows promise as a parenteral agent for MET-dependent cancers, displaying sustained target engagement at tolerable doses in preclinical studies. []

Relevance: SAR125844 and 3-(2-Furyl)-6-piperazin-1-yl[1,2,4]triazolo[4,3-b]pyridazine are both members of the [, , ]triazolo[4,3-b]pyridazine chemical class. The presence of this common scaffold suggests a structural link between the two compounds. []

2-(([1,2,4]Triazolo[4,3-b]pyridazin-6-yloxy)methyl)-2,4-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine Derivatives

Compound Description: This series of compounds was synthesized by replacing the benzamidine group in a series of N-benzyl-N-(2-((4-amidinophenoxy)methyl)-2,4-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)-oxalic acid monoamides with a [, , ]triazolo[4,3-b]pyridazin-6-yl moiety. These modifications led to the loss of the parent compounds' thrombin inhibitory and fibrinogen receptor antagonistic activities. Notably, the ester derivatives (R = Et) within this series exhibited inhibitory activity against the proliferation of both endothelial and tumor cells. []

Relevance: These derivatives share the [, , ]triazolo[4,3-b]pyridazine core structure with 3-(2-Furyl)-6-piperazin-1-yl[1,2,4]triazolo[4,3-b]pyridazine, highlighting a direct structural relationship. []

6-Phenyl-[1,2,4]triazolo[4,3-b]pyridazine-3(2H)-thione Derivatives

Compound Description: A series of 3-S-substituted-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazine derivatives, utilizing 6‐phenyl‐[1,2,4]triazolo[4,3‐b]pyridazine‐3(2H)‐thione as a key starting material. Some of these derivatives demonstrated promising antiviral activity against the hepatitis A virus (HAV) in cell culture. Specifically, compound 15, a 5-(6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-ylsulfanylmethyl)-[1,3,4]oxadiazole derivative, exhibited the most potent anti-HAV activity among the tested compounds. []

Relevance: This series of compounds, including the potent anti-HAV compound 15, shares the [, , ]triazolo[4,3-b]pyridazine core structure with 3-(2-Furyl)-6-piperazin-1-yl[1,2,4]triazolo[4,3-b]pyridazine. This structural similarity points towards a potential relationship in their chemical properties. []

Properties

CAS Number

1204298-32-7

Product Name

3-(2-Furyl)-6-piperazin-1-yl[1,2,4]triazolo[4,3-b]pyridazine

IUPAC Name

3-(furan-2-yl)-6-piperazin-1-yl-[1,2,4]triazolo[4,3-b]pyridazine

Molecular Formula

C13H14N6O

Molecular Weight

270.29 g/mol

InChI

InChI=1S/C13H14N6O/c1-2-10(20-9-1)13-16-15-11-3-4-12(17-19(11)13)18-7-5-14-6-8-18/h1-4,9,14H,5-8H2

InChI Key

WQQGWQOFYZJANS-UHFFFAOYSA-N

SMILES

C1CN(CCN1)C2=NN3C(=NN=C3C4=CC=CO4)C=C2

Canonical SMILES

C1CN(CCN1)C2=NN3C(=NN=C3C4=CC=CO4)C=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.